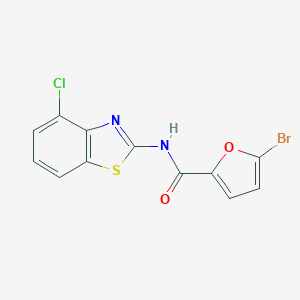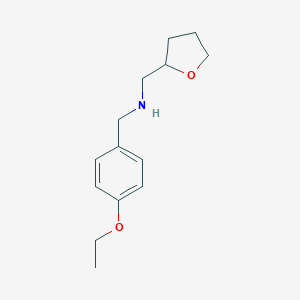
(4-Ethoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an amine with an ethoxybenzyl group and a tetrahydrofuran-2-ylmethyl group. Amines are a class of organic compounds that contain a basic nitrogen atom with a lone pair . Ethoxybenzyl refers to a benzyl group (a benzene ring attached to a CH2 group) that has an ethoxy group (CH3CH2O-) attached . Tetrahydrofuran-2-ylmethyl refers to a tetrahydrofuran (a five-membered ring containing oxygen) with a methyl group attached at the 2-position .
Molecular Structure Analysis
The molecular structure would consist of a central nitrogen atom bonded to an ethoxybenzyl group and a tetrahydrofuran-2-ylmethyl group . The exact structure would depend on the specific locations of these groups on the nitrogen atom .
Chemical Reactions Analysis
Amines, in general, can undergo a variety of reactions, including alkylation, acylation, and reactions with nitrous acid . The specific reactions that “(4-Ethoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine” would undergo would depend on the reaction conditions and the other compounds present .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure . Amines, for example, can engage in hydrogen bonding and are often soluble in water . The presence of the ethoxybenzyl and tetrahydrofuran-2-ylmethyl groups could affect these properties .
Aplicaciones Científicas De Investigación
Biological Activity and Potential Uses
Brine Shrimp Lethality Test : Novel 1,3-benzoxazine and aminomethyl compounds derived from eugenol, including those related to (4-Ethoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, displayed toxicity in the Brine Shrimp Lethality Test, indicating potential for further bioactivity studies (Rudyanto et al., 2014).
Anticancer and Antibacterial Properties : Palladium(II) and platinum(II) complexes containing similar aminomethyl benzimidazole ligands demonstrated potential anticancer properties and antibacterial activity, suggesting their potential in medical applications (Ghani & Mansour, 2011).
Pesticidal Activity : Certain compounds, including those with structures related to (4-Ethoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, showed high mortality rates against Myzus persicae, a type of pest, indicating their potential use in pest control (Zhao et al., 2020).
Chemical Synthesis and Material Science
Synthesis for Solid Phase Organic Synthesis : Compounds similar to (4-Ethoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine were investigated as linkers in solid phase organic synthesis, a technique used for chemical compound synthesis (Swayze, 1997).
Synthesis of Schiff-base Family Compounds : Schiff-base compounds containing similar structural elements displayed properties like aggregation-induced and crystallization-enhanced emission, which could be valuable in materials science and nanotechnology (Cao et al., 2014).
Pharmacological and Therapeutic Potential
Anticonvulsant Activity : Compounds structurally related to (4-Ethoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine showed potential as selective inhibitors of glial GABA uptake, indicating their relevance in neurological research and potential anticonvulsant applications (Falch et al., 1999).
Anticancer Activity : Some 3-arylaminobenzofuran derivatives, closely related to the chemical structure , exhibited significant antiproliferative activity against cancer cells and showed potential as vascular disrupting agents (Romagnoli et al., 2015).
Enhanced Physical Performance : Derivatives of 2-animo-6-ethoxybenzothiazole, structurally similar to (4-Ethoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, enhanced physical performance in animal models, suggesting their potential use in performance-enhancing drugs (Цублова et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-2-16-13-7-5-12(6-8-13)10-15-11-14-4-3-9-17-14/h5-8,14-15H,2-4,9-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMNIKCKTURHHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNCC2CCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-5-[5-({2-[2-(methoxycarbonyl)anilino]-2-oxoethyl}sulfanyl)-1H-tetraazol-1-yl]benzoic acid](/img/structure/B470999.png)
![N-[(3-bromophenyl)methyl]-1-pentanamine](/img/structure/B471046.png)
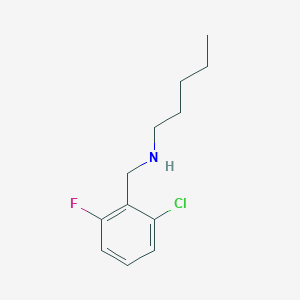
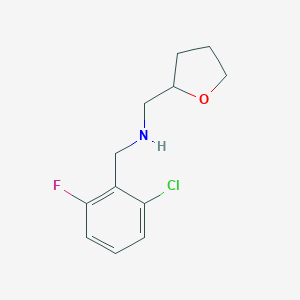
amine](/img/structure/B471087.png)
![N-{3-chloro-4-[4-(4-propoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B471105.png)
![3-ethoxy-N-[(1-methylpyrrol-2-yl)methyl]propan-1-amine](/img/structure/B471134.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine](/img/structure/B471135.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopentanamine](/img/structure/B471137.png)
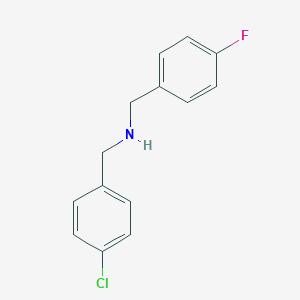
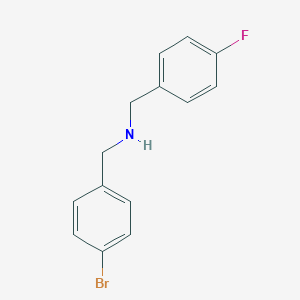
![4-methoxy-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B471176.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methoxybenzamide](/img/structure/B471185.png)
